5-Fluoro-2-methoxybenzylamine

Description

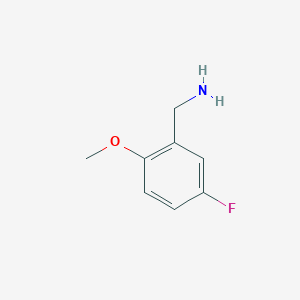

Structure

3D Structure

Properties

IUPAC Name |

(5-fluoro-2-methoxyphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO/c1-11-8-3-2-7(9)4-6(8)5-10/h2-4H,5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYQIJUZZRLPXIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10592981 | |

| Record name | 1-(5-Fluoro-2-methoxyphenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10592981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148870-38-6 | |

| Record name | 1-(5-Fluoro-2-methoxyphenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10592981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Fluoro-2-methoxybenzylamine: Structure, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluoro-2-methoxybenzylamine is a key substituted benzylamine derivative that serves as a critical building block in medicinal chemistry. Its unique substitution pattern, featuring both a fluorine atom and a methoxy group on the aromatic ring, imparts desirable physicochemical properties that are leveraged in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of this compound, with a particular focus on its role in the development of targeted cancer therapies such as Tropomyosin Receptor Kinase (TRK) inhibitors. Detailed experimental protocols and pathway visualizations are included to support researchers in their drug discovery and development endeavors.

Chemical Structure and Properties

This compound, with the IUPAC name (5-fluoro-2-methoxyphenyl)methanamine, is an organic compound featuring a benzylamine core functionalized with a fluorine atom at the 5-position and a methoxy group at the 2-position of the benzene ring.

The molecular structure of this compound is depicted below:

2D Structure:

3D Structure:

The key physicochemical properties of this compound are summarized in the table below. It is important to note that while the molecular formula and weight are definitive, experimental physical properties such as melting and boiling points are not widely published. For reference, the properties of its direct synthetic precursor, 5-Fluoro-2-methoxybenzaldehyde, are included.

| Property | Value | Reference |

| IUPAC Name | (5-fluoro-2-methoxyphenyl)methanamine | |

| CAS Number | 148870-62-4 | |

| Molecular Formula | C₈H₁₀FNO | |

| Molecular Weight | 155.17 g/mol | Calculated |

| Appearance | Not specified (likely a liquid or low-melting solid) | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Density | Data not available | |

| Solubility | Data not available | |

| Precursor M.P. | 44-50 °C (for 5-Fluoro-2-methoxybenzaldehyde) | |

| Precursor B.P. | 118 °C at 14 mmHg (for 5-Fluoro-2-methoxybenzaldehyde) |

Synthesis and Experimental Protocols

The most common and efficient laboratory synthesis of this compound is achieved through the reductive amination of its corresponding aldehyde, 5-Fluoro-2-methoxybenzaldehyde. This method involves the formation of an imine intermediate with an ammonia source, which is then reduced in situ to the desired primary amine.

Synthesis Workflow

The logical flow for the synthesis is straightforward, starting from the commercially available aldehyde.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Reductive Amination

This protocol is a representative procedure based on standard reductive amination methodologies.

-

Reaction Setup: To a solution of 5-Fluoro-2-methoxybenzaldehyde (1.0 eq) in a suitable aprotic solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (approx. 0.2 M concentration), add an ammonia source, such as ammonium acetate (5-10 eq).

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Reduction: Once imine formation is evident, add a mild and selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq), portion-wise to the reaction mixture. The addition may cause a slight exotherm.

-

Reaction Completion: Continue to stir the reaction mixture at room temperature for 12-24 hours, or until the reaction is complete as indicated by TLC or GC-MS analysis.

-

Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3x volumes).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure this compound.

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: Record the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Expected Signals: The spectrum is expected to show signals for the aromatic protons (with complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F coupling), a singlet for the methoxy group protons, a singlet or doublet for the benzylic CH₂ protons, and a broad singlet for the amine (NH₂) protons.

-

-

¹³C NMR Spectroscopy:

-

Sample Preparation: Use the same sample prepared for ¹H NMR, or a more concentrated solution (20-50 mg).

-

Data Acquisition: Record the spectrum on the same NMR spectrometer, typically requiring a larger number of scans than ¹H NMR.

-

Expected Signals: The spectrum will show distinct signals for each unique carbon atom. The aromatic carbons will appear as doublets due to coupling with the fluorine atom (¹³C-¹⁹F coupling). Signals for the methoxy carbon and the benzylic carbon are also expected.

-

Infrared (IR) Spectroscopy

-

Sample Preparation: If the sample is a liquid, a thin film can be prepared between two NaCl or KBr plates. If it is a solid, a KBr pellet can be prepared.

-

Data Acquisition: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

-

Expected Absorptions: Key characteristic peaks would include N-H stretching bands for the primary amine (around 3300-3400 cm⁻¹), C-H stretching for the aromatic and aliphatic groups (around 2850-3100 cm⁻¹), C=C stretching for the aromatic ring (around 1500-1600 cm⁻¹), and C-O and C-F stretching bands.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent like methanol or acetonitrile.

-

Data Acquisition: Analyze the sample using a mass spectrometer with an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Expected Ion: In ESI-MS, the primary observed ion would be the protonated molecule [M+H]⁺ at m/z 156.08. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

Application in Drug Development: TRK Inhibitors

This compound is a valuable building block for the synthesis of Tropomyosin Receptor Kinase (TRK) inhibitors. The fragment is a dominant pharmacophoric element in the development of second-generation TRK inhibitors, which are designed to overcome acquired resistance to earlier treatments.

The Tropomyosin Receptor Kinase (TRK) Signaling Pathway

The TRK family of receptors (TrkA, TrkB, and TrkC) are receptor tyrosine kinases that play a crucial role in the development and function of the nervous system. In cancer, chromosomal rearrangements can lead to the fusion of NTRK genes with other genes, resulting in constitutively active Trk fusion proteins that act as oncogenic drivers. These fusion proteins activate downstream signaling pathways that promote cell proliferation, survival, and metastasis.

The binding of neurotrophins to TRK receptors triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the kinase domain. This phosphorylation creates docking sites for adaptor proteins, leading to the activation of three major downstream signaling cascades:

-

RAS/MAPK Pathway: Promotes cell proliferation and growth.

-

PI3K/AKT Pathway: Promotes cell survival and inhibits apoptosis.

-

PLCγ/PKC Pathway: Influences cell differentiation and other cellular functions.

In TRK fusion-positive cancers, these pathways are constitutively active, leading to uncontrolled tumor growth. TRK inhibitors are designed to block the ATP-binding site of the Trk kinase domain, thereby inhibiting its activity and shutting down these downstream signals.

TRK Signaling Pathway Diagram

An In-depth Technical Guide to the Synthesis of 5-Fluoro-2-methoxybenzylamine from 5-fluoro-2-methoxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of 5-Fluoro-2-methoxybenzylamine, a valuable building block in pharmaceutical and agrochemical research, from its nitrile precursor, 5-fluoro-2-methoxybenzonitrile. This document details established reduction methodologies, including experimental protocols and comparative data, to assist researchers in selecting and implementing the most suitable synthetic route for their applications.

Introduction

This compound is a key intermediate in the synthesis of various biologically active molecules. The presence of the fluorine atom and the methoxy group on the benzene ring significantly influences its chemical properties, enhancing reactivity and selectivity in subsequent chemical transformations. The primary route to this amine involves the reduction of the corresponding benzonitrile, a transformation for which several reliable methods exist. This guide will focus on two principal and widely adopted methods: metal hydride reduction using Lithium Aluminum Hydride (LAH) and catalytic hydrogenation.

Physicochemical Properties

A summary of the key physicochemical properties of the starting material, 5-fluoro-2-methoxybenzonitrile, is presented in Table 1. This data is crucial for reaction planning, characterization, and safety considerations.

Table 1: Physicochemical Properties of 5-Fluoro-2-methoxybenzonitrile

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₆FNO | [1][2] |

| Molecular Weight | 151.14 g/mol | [1][2] |

| Appearance | Light orange to yellow to green powder to crystal | [1] |

| Melting Point | 115 - 120 °C | [1][3] |

| Purity | ≥ 98% (GC) | [1][2] |

| CAS Number | 189628-38-4 | [2] |

Synthetic Methodologies

The conversion of a nitrile to a primary amine is a fundamental transformation in organic synthesis. The two primary methods detailed below, Lithium Aluminum Hydride reduction and catalytic hydrogenation, are both effective for the synthesis of this compound from 5-fluoro-2-methoxybenzonitrile.

Method 1: Reduction with Lithium Aluminum Hydride (LAH)

Lithium Aluminum Hydride (LiAlH₄ or LAH) is a potent reducing agent capable of reducing a wide variety of functional groups, including nitriles, to their corresponding primary amines.[4][5][6] The reaction proceeds via nucleophilic attack of the hydride ion on the electrophilic carbon of the nitrile, followed by further reduction of the intermediate imine salt.

Reaction Scheme:

The following is a general procedure for the LAH reduction of a nitrile, adapted for the synthesis of this compound.[4]

Materials:

-

5-fluoro-2-methoxybenzonitrile

-

Lithium Aluminum Hydride (LAH)

-

Anhydrous Tetrahydrofuran (THF)

-

Water

-

10% Sodium Hydroxide (NaOH) solution

-

Ethyl acetate or Dichloromethane (DCM)

-

Sodium sulfate (Na₂SO₄)

-

Celite

Procedure:

-

To a stirred suspension of Lithium Aluminum Hydride (1.5 equivalents) in anhydrous THF (10 volumes) at 0 °C under a nitrogen atmosphere, a solution of 5-fluoro-2-methoxybenzonitrile (1 equivalent) in anhydrous THF is added dropwise.

-

The reaction mixture is then allowed to warm to room temperature and stirred for 4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled back to 0 °C.

-

The excess LAH is carefully quenched by the sequential and dropwise addition of water (1 volume), followed by 10% NaOH solution (1.5 volumes), and finally water again (3 volumes).

-

The resulting suspension is filtered through a pad of Celite and the filter cake is washed with ethyl acetate or DCM.

-

The organic layer is separated, washed twice with water (10 volumes each) and then with brine solution.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

-

The crude product can be purified by column chromatography. An acid-base work-up can also be employed to separate the amine product from any unreacted nitrile.

Note: LAH is a highly reactive and pyrophoric reagent that reacts violently with water. It should be handled with extreme caution in a moisture-free environment. For larger-scale synthesis, alternative, safer reagents are often preferred.[4]

While specific yield data for the reduction of 5-fluoro-2-methoxybenzonitrile was not found in the provided search results, nitrile reductions using LAH are generally high-yielding. For example, the reduction of octanenitrile to octylamine has been reported with yields of 89-92%.[7]

Table 2: Expected Performance of LAH Reduction

| Parameter | Expected Value |

| Yield | High (typically >80%) |

| Purity | Good to Excellent (after purification) |

| Reaction Time | ~4 hours |

| Scalability | Limited due to safety concerns with LAH[4] |

Method 2: Catalytic Hydrogenation

Catalytic hydrogenation is a widely used industrial and laboratory method for the reduction of nitriles.[6] This method employs a metal catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel, and hydrogen gas (H₂) to effect the reduction.[4][8] It is generally considered a safer and more scalable alternative to LAH reduction.

Reaction Scheme:

The following is a general procedure for the catalytic hydrogenation of a nitrile.

Materials:

-

5-fluoro-2-methoxybenzonitrile

-

Palladium on carbon (5% or 10% Pd/C) or Raney Nickel

-

Ethanol or Methanol

-

Hydrogen gas (H₂)

-

Hydrogenation apparatus (e.g., Parr hydrogenator)

Procedure:

-

A solution of 5-fluoro-2-methoxybenzonitrile in a suitable solvent (e.g., ethanol or methanol) is placed in a hydrogenation vessel.

-

The catalyst (e.g., 5-10 mol% of Pd/C) is carefully added to the solution.

-

The vessel is sealed and purged with nitrogen gas, followed by hydrogen gas.

-

The reaction mixture is stirred under a positive pressure of hydrogen (typically 1-5 atm) at a suitable temperature (ranging from room temperature to elevated temperatures, depending on the catalyst and substrate).

-

The reaction progress is monitored by TLC or GC/MS.

-

Upon completion, the reaction mixture is carefully depressurized and the catalyst is removed by filtration through Celite.

-

The filtrate is concentrated under reduced pressure to afford the crude this compound.

-

The product can be further purified by distillation or column chromatography if necessary.

Specific yield and purity data for the catalytic hydrogenation of 5-fluoro-2-methoxybenzonitrile were not available in the search results. However, catalytic hydrogenation of nitriles is a well-established and efficient method.

Table 3: Expected Performance of Catalytic Hydrogenation

| Parameter | Expected Value |

| Yield | Good to High |

| Purity | Good to Excellent (after catalyst removal) |

| Reaction Time | Variable (dependent on catalyst, pressure, and temperature) |

| Scalability | Highly scalable and suitable for industrial applications |

Method Comparison

The choice between LAH reduction and catalytic hydrogenation depends on several factors, including the scale of the synthesis, available equipment, and safety considerations.

Table 4: Comparison of Synthetic Methods

| Feature | Lithium Aluminum Hydride (LAH) Reduction | Catalytic Hydrogenation |

| Reagent Handling | Pyrophoric, reacts violently with water; requires anhydrous conditions and careful quenching.[4] | Catalyst can be pyrophoric (especially Raney Ni); requires handling of flammable hydrogen gas under pressure. |

| Selectivity | LAH is a very strong reducing agent and may reduce other functional groups.[4] | Can be more selective depending on the catalyst and reaction conditions. |

| Scalability | Not recommended for large-scale synthesis due to safety hazards.[4] | Well-suited for large-scale and industrial production. |

| Work-up | Involves quenching and filtration of aluminum salts.[4] | Simple filtration to remove the heterogeneous catalyst. |

| Equipment | Standard laboratory glassware. | Requires a specialized hydrogenation apparatus. |

Visualizing the Synthesis

Reaction Pathway

The following diagram illustrates the general transformation from the nitrile to the primary amine.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemscene.com [chemscene.com]

- 3. 5-Fluoro-2-methoxybenzonitrile 98 189628-38-4 [sigmaaldrich.com]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chemie-brunschwig.ch [chemie-brunschwig.ch]

5-Fluoro-2-methoxybenzylamine CAS number and molecular weight

For researchers, scientists, and professionals engaged in drug development, a comprehensive understanding of chemical compounds is paramount. This guide focuses on 5-Fluoro-2-methoxybenzylamine, providing key identification data.

Core Chemical Data

Precise identification of chemical compounds is fundamental for research and development. The following table summarizes the key identifiers for this compound and its related isomers for comparative analysis.

| Compound Name | CAS Number | Molecular Weight |

| This compound | 239086-21-6 | 155.18 g/mol |

| 2-Fluoro-5-methoxybenzylamine | 93071-83-1 | 155.16 g/mol [1] |

| 5-Fluoro-2-methoxybenzoic acid | 394-04-7 | 170.14 g/mol [2] |

| 5-Fluoro-2-methoxybenzaldehyde | 19415-51-1 | 154.14 g/mol |

| 5-Fluoro-2-methoxybenzonitrile | 189628-38-4 | 151.14 g/mol [3] |

Note: The primary subject of this guide, this compound, is a specific isomer. It is crucial to distinguish it from other structurally similar compounds, as their chemical and biological properties may differ significantly.

Experimental Protocols and Further Research

Logical Relationships of Related Compounds

To aid in understanding the chemical landscape around this molecule, the following diagram illustrates the relationship between this compound and its related compounds, which are often precursors or derivatives in synthesis pathways.

Caption: Synthetic pathways to this compound.

References

Spectroscopic and Synthetic Profile of 5-Fluoro-2-methoxybenzylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluoro-2-methoxybenzylamine is a substituted benzylamine derivative with potential applications in medicinal chemistry and drug discovery as a building block for more complex molecules. This technical guide provides a comprehensive overview of its spectroscopic characteristics and a detailed protocol for its synthesis. Due to the limited availability of complete experimental spectral data in public databases, this guide presents a combination of predicted and expected spectroscopic values based on the analysis of its chemical structure and data from analogous compounds. The provided experimental protocol outlines a common and effective method for its preparation.

Predicted Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for this compound. These values are derived from established principles of NMR, IR, and Mass Spectrometry and by comparison with structurally related molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~ 7.15 | dd (J ≈ 8.5, 3.0 Hz) | 1H | Ar-H (H-6) |

| ~ 6.95 | td (J ≈ 8.5, 3.0 Hz) | 1H | Ar-H (H-4) |

| ~ 6.85 | dd (J ≈ 8.5, 4.5 Hz) | 1H | Ar-H (H-3) |

| ~ 3.85 | s | 2H | -CH₂-NH₂ |

| ~ 3.80 | s | 3H | -OCH₃ |

| ~ 1.5 - 2.0 | br s | 2H | -NH₂ |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~ 158.0 (d, J ≈ 240 Hz) | C-F (C-5) |

| ~ 154.0 | C-OCH₃ (C-2) |

| ~ 128.0 (d, J ≈ 10 Hz) | C-CH₂NH₂ (C-1) |

| ~ 116.0 (d, J ≈ 25 Hz) | CH (C-4) |

| ~ 115.5 (d, J ≈ 8 Hz) | CH (C-6) |

| ~ 112.0 (d, J ≈ 20 Hz) | CH (C-3) |

| ~ 55.5 | -OCH₃ |

| ~ 40.0 | -CH₂-NH₂ |

Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3380 - 3250 | Medium, Broad | N-H stretch (asymmetric and symmetric) |

| 3080 - 3010 | Medium | Aromatic C-H stretch |

| 2950 - 2850 | Medium | Aliphatic C-H stretch (-CH₂- and -OCH₃) |

| 1600, 1490 | Medium-Strong | Aromatic C=C stretch |

| 1250 | Strong | Aryl-O stretch (asymmetric) |

| 1200 - 1000 | Strong | C-F stretch |

| 1020 | Medium | Aryl-O stretch (symmetric) |

| 830 - 810 | Strong | C-H out-of-plane bend (aromatic) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Relative Intensity | Proposed Fragment |

| 155 | High | [M]⁺ (Molecular Ion) |

| 138 | Medium | [M - NH₃]⁺ |

| 125 | High | [M - CH₂NH₂]⁺ |

| 110 | Medium | [M - NH₃ - CO]⁺ |

| 95 | Medium | [C₆H₄F]⁺ |

Synthesis of this compound

A common and effective method for the synthesis of this compound is the reductive amination of 5-fluoro-2-methoxybenzaldehyde. This two-step, one-pot procedure involves the formation of an imine intermediate followed by its reduction to the corresponding amine.

Experimental Workflow

Detailed Experimental Protocol

Materials:

-

5-Fluoro-2-methoxybenzaldehyde

-

Ammonium acetate

-

Methanol

-

Sodium borohydride

-

Deionized water

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Silica gel (for column chromatography)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Imine Formation:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-fluoro-2-methoxybenzaldehyde (1.0 eq.) and ammonium acetate (10.0 eq.) in methanol.

-

Stir the reaction mixture at room temperature for 1-2 hours. The formation of the imine intermediate can be monitored by Thin Layer Chromatography (TLC).

-

-

Reduction:

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add sodium borohydride (1.5 eq.) portion-wise to the stirred solution, ensuring the temperature remains below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 2-3 hours.

-

-

Work-up:

-

Carefully quench the reaction by the slow addition of deionized water.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

-

Spectroscopic Analysis Protocols

The following are general protocols for acquiring the spectroscopic data for this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Use a standard pulse program with a sufficient relaxation delay (e.g., 2 seconds) to ensure accurate integration.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. A proton-decoupled pulse sequence is typically used to simplify the spectrum. A longer acquisition time or a higher sample concentration may be necessary due to the lower natural abundance of ¹³C.

FTIR Spectroscopy

-

Sample Preparation: A small amount of the neat liquid sample can be placed between two KBr or NaCl plates. If the sample is a solid, it can be analyzed as a KBr pellet or as a thin film from a volatile solvent.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹ using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample holder should be acquired and subtracted from the sample spectrum.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Electron Impact (EI). Acquire the mass spectrum over an appropriate m/z range (e.g., 50-300 amu). For structural confirmation, tandem mass spectrometry (MS/MS) can be performed on the molecular ion peak.

Disclaimer

The spectroscopic data presented in this document are predicted values and should be used for guidance purposes. Experimental verification is recommended for precise characterization. The provided synthetic protocol is a general method and may require optimization for specific laboratory conditions and scales. Always follow appropriate laboratory safety procedures when handling chemicals.

Navigating the Physicochemical Landscape of 5-Fluoro-2-methoxybenzylamine: A Technical Guide to Solubility and Stability

For Immediate Release

[City, State] – In the intricate world of drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount to its successful progression from a laboratory curiosity to a potential therapeutic agent. This technical guide offers an in-depth exploration of the solubility and stability of 5-Fluoro-2-methoxybenzylamine, a substituted benzylamine that holds promise in medicinal chemistry. While specific experimental data for this compound is not extensively available in public literature, this document provides a comprehensive framework of established methodologies for researchers to meticulously determine its solubility and stability profile. The protocols and potential outcomes presented herein are based on the well-understood behavior of analogous chemical structures, offering a robust starting point for laboratory investigation.

Solubility Profile: Unveiling the Compound's Behavior in Various Media

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. The chemical structure of this compound, featuring a basic amine group, an aromatic ring, a fluorine substituent, and a methoxy group, suggests a nuanced solubility profile. It is anticipated to exhibit solubility in acidic aqueous solutions due to the protonation of the amine group, forming a more soluble salt. Its solubility in organic solvents will be influenced by the polarity of the solvent and the interplay of the functional groups.

Expected Qualitative Solubility

| Solvent Class | Specific Solvent | Expected Solubility | Rationale |

| Aqueous | Deionized Water | Sparingly Soluble to Insoluble | The organic character of the molecule likely dominates, although the amine group can engage in hydrogen bonding. |

| 5% Hydrochloric Acid | Soluble | The basic amine group is protonated to form a soluble ammonium salt.[1] | |

| 5% Sodium Hydroxide | Insoluble | The basic amine group will not react with a basic solution. | |

| Organic | Methanol | Soluble | Polar protic solvent capable of hydrogen bonding with the amine. |

| Ethanol | Soluble | Similar to methanol, it is a polar protic solvent. | |

| Dichloromethane | Soluble | A polar aprotic solvent that can solvate the organic structure. | |

| Ethyl Acetate | Soluble | A solvent of intermediate polarity. | |

| Hexanes | Insoluble | A non-polar solvent, unlikely to effectively solvate the polar functional groups. |

Experimental Protocol for Qualitative Solubility Determination

This protocol outlines a systematic approach to determine the solubility of this compound in various solvents.[1][2][3]

Materials:

-

This compound

-

Small test tubes (13x100 mm)

-

Vortex mixer

-

Water bath

-

Graduated pipettes or micropipettes

-

Solvents: Deionized water, 5% HCl (aq), 5% NaOH (aq), methanol, ethanol, dichloromethane, ethyl acetate, hexanes.

Procedure:

-

Sample Preparation: Add approximately 10 mg of this compound to a clean, dry test tube.

-

Solvent Addition: Add 0.5 mL of the test solvent to the test tube.

-

Mixing: Vigorously mix the contents using a vortex mixer for 30 seconds.

-

Observation: Observe the mixture against a dark background to determine if the solid has dissolved completely.

-

Incremental Solvent Addition: If the solid has not dissolved, add another 0.5 mL of the solvent and vortex again. Repeat this process up to a total volume of 3 mL.

-

Heating (for sparingly soluble compounds): If the compound is still not fully dissolved at room temperature, gently warm the test tube in a water bath (not exceeding 50°C) and observe for any change in solubility.

-

Classification: Classify the solubility as:

-

Soluble: Dissolves completely in ≤ 1 mL of solvent.

-

Sparingly Soluble: Requires > 1 mL and up to 3 mL of solvent to dissolve, or dissolves upon gentle heating.

-

Insoluble: Does not dissolve in 3 mL of solvent, even with heating.

-

Stability Profile: Assessing the Compound's Resilience

The chemical stability of a drug substance is a critical quality attribute that can impact its safety, efficacy, and shelf-life. Forced degradation studies are essential to identify potential degradation pathways and develop stability-indicating analytical methods.[4][5]

Potential Stability and Degradation Pathways

| Condition | Expected Stability | Potential Degradation Products | Rationale |

| Acidic (e.g., 0.1 M HCl) | Potentially Labile | Hydrolysis of the methoxy group to a phenol. | The ether linkage can be susceptible to cleavage under strong acidic conditions and heat.[6] |

| Basic (e.g., 0.1 M NaOH) | Likely Stable | Minimal degradation expected. | The amine and ether functional groups are generally stable to basic conditions. |

| Oxidative (e.g., 3% H₂O₂) | Potentially Labile | Oxidation of the benzylamine to an imine or other oxidative products. | The benzylic position is susceptible to oxidation. |

| Thermal (e.g., 70°C) | Likely Stable | Minimal degradation if protected from light and oxygen. | The compound does not possess inherently thermally labile functional groups. |

| Photolytic (ICH Q1B) | Potentially Labile | Photodegradation products. | Aromatic compounds can be susceptible to photolytic degradation.[5][7] |

Experimental Protocol for Forced Degradation Studies

This protocol describes the conditions for conducting forced degradation studies on this compound to assess its intrinsic stability.[5]

Materials:

-

This compound

-

Volumetric flasks

-

pH meter

-

HPLC system with a suitable detector (e.g., UV)

-

Forced degradation reagents: 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂

-

Temperature-controlled oven

-

Photostability chamber (ICH Q1B compliant)

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Acid Hydrolysis:

-

To a volumetric flask, add an aliquot of the stock solution and an equal volume of 0.1 M HCl.

-

Keep the solution at 60°C for a specified period (e.g., 24 hours).

-

At various time points, withdraw samples, neutralize with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

-

-

Base Hydrolysis:

-

To a volumetric flask, add an aliquot of the stock solution and an equal volume of 0.1 M NaOH.

-

Keep the solution at 60°C for a specified period.

-

At various time points, withdraw samples, neutralize with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

-

-

Oxidative Degradation:

-

To a volumetric flask, add an aliquot of the stock solution and an equal volume of 3% H₂O₂.

-

Keep the solution at room temperature for a specified period.

-

At various time points, withdraw samples and dilute with the mobile phase for HPLC analysis.

-

-

Thermal Degradation:

-

Store a solid sample of the compound in a temperature-controlled oven at 70°C for a specified period (e.g., 7 days).

-

Also, store a solution of the compound at the same temperature.

-

At various time points, withdraw samples, dissolve/dilute as necessary, and analyze by HPLC.

-

-

Photolytic Degradation:

-

Expose a solid sample and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[7]

-

A control sample should be wrapped in aluminum foil to protect it from light.

-

After exposure, analyze both the exposed and control samples by HPLC.

-

-

Analysis: Analyze all samples by a validated stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Conclusion

This technical guide provides a foundational framework for researchers and drug development professionals to systematically evaluate the solubility and stability of this compound. By employing the detailed experimental protocols outlined, scientists can generate the critical data necessary to inform formulation development, establish appropriate storage conditions, and ensure the quality and safety of potential drug products derived from this compound. The provided diagrams offer a clear visual representation of the logical workflows involved in these essential physicochemical characterizations. As with any scientific investigation, meticulous execution and careful interpretation of the results will be key to unlocking the full potential of this compound.

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. chemhaven.org [chemhaven.org]

- 3. scribd.com [scribd.com]

- 4. japsonline.com [japsonline.com]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sealseastern.com [sealseastern.com]

- 7. database.ich.org [database.ich.org]

The Versatility of 5-Fluoro-2-methoxybenzylamine as a Synthetic Building Block: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-2-methoxybenzylamine is a key synthetic building block in modern medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a fluorine atom and a methoxy group on the benzene ring, imparts desirable physicochemical properties to target molecules, including enhanced metabolic stability, improved binding affinity, and better pharmacokinetic profiles. This technical guide provides an in-depth overview of the role of this compound in the synthesis of bioactive molecules, with a focus on its application in the development of kinase inhibitors. Detailed experimental protocols, quantitative data, and pathway diagrams are presented to facilitate its use in research and development.

Core Applications in Medicinal Chemistry

This compound hydrochloride serves as a crucial intermediate in the synthesis of complex molecular scaffolds, most notably in the development of potent therapeutics.[1] Its primary application lies in the construction of kinase inhibitors, particularly those targeting Tropomyosin Receptor Kinase (TRK).

Synthesis of TRK Inhibitors

The 5-fluoro-2-methoxyphenyl moiety is a dominant pharmacophoric element in the structure-activity relationship (SAR) optimization of second-generation TRK inhibitors.[1] These inhibitors are vital in oncology for treating cancers driven by NTRK gene fusions. The integration of the this compound fragment into novel indazole derivatives has led to compounds with improved inhibitory activity against resistant mutants of TRKA kinase, a key oncogenic driver in various cancers.[1] This makes the compound a critical tool for researchers aiming to overcome acquired resistance in targeted cancer therapy.

A key synthetic strategy involves the amide coupling of this compound with a carboxylic acid-bearing heterocyclic core, such as a pyrazolopyrimidine. This reaction forms a stable amide linkage, connecting the crucial benzylamine fragment to the core structure of the inhibitor.

Quantitative Data for Key Synthetic Transformations

The efficiency of synthetic steps involving this compound is critical for its practical application. The following table summarizes representative quantitative data for a key amide coupling reaction, a common transformation for this building block.

| Reactant 1 | Reactant 2 | Coupling Reagent/Base | Solvent | Reaction Time | Yield (%) | Purity (%) | Reference |

| This compound | Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid | HATU / DIPEA | DMF | 12 h | >95 | >95 | Illustrative[2] |

| This compound | 4-((tert-Butoxycarbonyl)amino)benzoic acid | EDC / HOBt / DIEA | DMF | 24 h | 60-85 | Not Specified | General Protocol[2] |

Experimental Protocols

Detailed methodologies for key synthetic transformations are essential for reproducibility and optimization. Below is a representative protocol for the amide coupling of this compound.

Protocol 1: HATU-Mediated Amide Coupling

This protocol is suitable for a wide range of primary and secondary amines, including the title compound, for coupling with carboxylic acids to form amides.

Materials:

-

This compound (1.0 - 1.2 equivalents)

-

Carboxylic acid (e.g., a pyrazolopyrimidine-based acid) (1 equivalent)

-

HATU (1.1 - 1.5 equivalents)

-

N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 equivalents)

-

Anhydrous Dimethylformamide (DMF)

-

Standard work-up and purification reagents (Ethyl acetate, saturated aqueous sodium bicarbonate, brine, anhydrous sodium sulfate)

Procedure:

-

Dissolve the carboxylic acid (1 equivalent) in anhydrous DMF.

-

Add this compound (1.0 - 1.2 equivalents) to the solution.

-

Add DIPEA (2.0 - 3.0 equivalents) to the reaction mixture.

-

Finally, add HATU (1.1 - 1.5 equivalents) portion-wise while stirring.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.[2]

Signaling Pathways and Experimental Workflows

Visualizing the biological context and experimental procedures is crucial for understanding the application of molecules synthesized from this compound.

Tropomyosin Receptor Kinase (TRK) Signaling Pathway

TRK inhibitors developed using this compound target the TRK signaling pathway, which is aberrantly activated in certain cancers. Understanding this pathway is key to appreciating the mechanism of action of these drugs.

Experimental Workflow: Synthesis of a Pyrazolopyrimidine-Based Kinase Inhibitor

The following diagram illustrates a typical workflow for the synthesis of a kinase inhibitor utilizing this compound.

Conclusion

This compound is a versatile and valuable building block for the synthesis of complex, biologically active molecules. Its utility is particularly evident in the development of targeted therapies, such as TRK kinase inhibitors, where its structural features contribute to enhanced potency and improved pharmacological properties. The synthetic protocols and data presented in this guide are intended to support researchers in leveraging the full potential of this important chemical intermediate in their drug discovery and development endeavors.

References

The Emerging Role of 5-Fluoro-2-methoxybenzylamine Derivatives in Oncology: A Technical Overview of Their Biological Activity as TRK Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 5-fluoro-2-methoxybenzylamine scaffold has emerged as a critical pharmacophoric element in the design of novel and potent therapeutic agents, particularly in the field of oncology. This technical guide provides an in-depth analysis of the biological activity of derivatives of this compound, with a primary focus on their well-documented role as inhibitors of Tropomyosin Receptor Kinase (TRK). These kinases are key oncogenic drivers in a variety of cancers. This document summarizes quantitative biological data, details key experimental methodologies, and visualizes the underlying signaling pathways and experimental workflows to support further research and development in this promising area.

Introduction: The Therapeutic Potential of Fluorinated Benzylamines

Fluorine-containing molecules are of significant interest in medicinal chemistry due to the unique properties imparted by the fluorine atom, such as enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles. The this compound moiety has been successfully incorporated into advanced molecular scaffolds to yield potent inhibitors of critical cancer targets. Notably, its integration into indazole derivatives has led to the development of second-generation TRK inhibitors designed to overcome acquired resistance to existing therapies.

Biological Target: Tropomyosin Receptor Kinases (TRKs)

Tropomyosin receptor kinases (TRKs) are a family of receptor tyrosine kinases (comprising TRKA, TRKB, and TRKC) that play a crucial role in neuronal development and function. However, chromosomal rearrangements leading to NTRK gene fusions result in the expression of chimeric TRK fusion proteins with constitutively active kinase domains. These fusion proteins are oncogenic drivers in a wide range of adult and pediatric cancers, making TRK signaling a prime target for cancer therapy.

Upon activation, TRK receptors dimerize and autophosphorylate, initiating downstream signaling cascades, primarily the RAS/MEK/ERK and PI3K/AKT/mTOR pathways. These pathways are central to cell proliferation, survival, and differentiation. Inhibition of TRK activity can effectively shut down these pro-cancerous signals in tumors harboring NTRK fusions.

Caption: TRK Signaling Pathway and Point of Inhibition.

Quantitative Biological Activity Data

While comprehensive structure-activity relationship (SAR) data for simple N-substituted this compound derivatives are not extensively available in the public domain, the biological activity of more complex indazole derivatives incorporating this moiety has been reported. These compounds demonstrate potent inhibition of TRK kinases and proliferation of cancer cell lines driven by NTRK fusions.

Table 1: In Vitro Kinase Inhibitory Activity of Representative Indazole Derivatives

| Compound ID | Target Kinase | IC50 (nM) |

| Compound A | TRKA | < 1 |

| TRKB | 2 | |

| TRKC | 1.5 | |

| Compound B | TRKA | 1.6 |

| TRKB | 2.9 | |

| TRKC | 2.0 | |

| Compound C | TRKA (G595R mutant) | 10 |

| TRKC (G623R mutant) | 15 |

Note: The compound IDs are representative and collated from various sources for illustrative purposes.

Table 2: Anti-proliferative Activity of Representative Indazole Derivatives

| Compound ID | Cell Line | Genetic Alteration | GI50 (nM) |

| Compound A | KM12 | TPM3-NTRK1 fusion | 5 |

| Compound B | Ba/F3-TRKA | LMNA-NTRK1 fusion | 3 |

| Compound C | Ba/F3-TRKC G623R | ETV6-NTRK3 fusion (resistant) | 25 |

Note: The compound IDs are representative and collated from various sources for illustrative purposes.

Detailed Experimental Protocols

The evaluation of this compound derivatives as potential TRK inhibitors involves a series of biochemical and cell-based assays.

Biochemical TRK Kinase Inhibition Assay

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of purified TRK kinases.

Caption: Workflow for a Biochemical Kinase Inhibition Assay.

Methodology:

-

Reagent Preparation: Prepare serial dilutions of the test compound in DMSO. Further dilute in a suitable kinase assay buffer. Prepare solutions of recombinant human TRKA, TRKB, or TRKC kinase and a corresponding peptide substrate in the assay buffer.

-

Reaction Initiation: In a 384-well plate, combine the kinase solution and the test compound at various concentrations. Initiate the kinase reaction by adding a solution containing ATP.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Signal Detection: Stop the reaction and measure the kinase activity. A common method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced. The luminescent signal is inversely proportional to the inhibitory activity of the compound.

-

Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Proliferation Assay (MTT Assay)

This assay assesses the ability of a compound to inhibit the growth and proliferation of cancer cells that are dependent on TRK signaling.

Caption: Workflow for a Cell-Based MTT Proliferation Assay.

Methodology:

-

Cell Seeding: Seed a cancer cell line known to harbor an NTRK fusion (e.g., KM12) into a 96-well plate and allow the cells to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test compound for 72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells with active metabolism will convert the MTT into a purple formazan precipitate.

-

Solubilization and Measurement: Add a solubilizing agent (e.g., SDS-HCl) to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to vehicle-treated control cells and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Conclusion and Future Directions

Derivatives of this compound are valuable scaffolds in the development of targeted cancer therapies, most notably as inhibitors of TRK kinases. The data and protocols presented in this guide highlight their potential and provide a framework for further investigation. Future research should focus on elucidating the structure-activity relationships of a broader range of N-substituted this compound derivatives to optimize their potency, selectivity, and pharmacokinetic properties. Such studies will be instrumental in advancing this promising class of compounds towards clinical application.

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted benzylamines are a cornerstone scaffold in medicinal chemistry, appearing in a vast array of pharmacologically active compounds. The introduction of specific substituents, such as fluorine and methoxy groups, can profoundly influence a molecule's physicochemical properties, metabolic stability, and target-binding affinity. 5-Fluoro-2-methoxybenzylamine, in particular, has emerged as a valuable building block, most notably in the development of next-generation targeted cancer therapies. This technical guide provides a comprehensive review of the synthesis, properties, and biological significance of this compound and related compounds, with a focus on their application in modern drug discovery.

Synthesis and Chemical Properties

The primary route for synthesizing this compound is through the reductive amination of its corresponding aldehyde, 5-fluoro-2-methoxybenzaldehyde. This common and versatile reaction involves the formation of an intermediate imine, which is then reduced in-situ to the desired amine.[1]

References

5-Fluoro-2-methoxybenzylamine: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide on the safe handling, storage, and disposal of 5-Fluoro-2-methoxybenzylamine. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guide synthesizes information from the SDS of structurally similar chemicals, including 5-Fluoro-2-methoxybenzoic acid, 5-Fluoro-2-methoxybenzaldehyde, and other substituted benzylamines. This guide is intended for use by trained professionals in a laboratory setting.

Hazard Identification and Classification

This compound is anticipated to be a hazardous substance requiring careful handling. Based on data from analogous compounds, it is likely classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.

GHS Hazard Classification (Anticipated)

| Hazard Class | Category |

| Skin Irritation | 2 |

| Serious Eye Irritation | 2A |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 |

Hazard Statements (Anticipated)

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Physical and Chemical Properties

| Property | Value (for 5-Fluoro-2-methoxybenzaldehyde) |

| Molecular Formula | C₈H₇FO₂ |

| Molecular Weight | 154.14 g/mol |

| Appearance | Pale yellow to yellow or cream fused solid |

| Melting Point | 44.0-50.0 °C |

| Assay (GC) | ≥97.5% |

| Free Acid (titration) | ≤1.0% |

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize risk of exposure.

Engineering Controls:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Ensure eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Respiratory Protection: If working outside a fume hood or if dust/vapors are generated, use a NIOSH-approved respirator.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents.

DOT Script for Personal Protective Equipment (PPE) Workflow

Caption: Figure 1: Personal Protective Equipment Workflow.

First Aid Measures

In case of exposure, follow these first aid procedures immediately.

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |

| Skin Contact | Remove contaminated clothing. Wash skin thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

DOT Script for First Aid Response

Caption: Figure 2: First Aid Response Protocol.

Fire-Fighting Measures

In the event of a fire involving this compound:

-

Suitable Extinguishing Media: Use a dry chemical, carbon dioxide, or alcohol-resistant foam.

-

Specific Hazards: Hazardous combustion products may include carbon oxides, nitrogen oxides, and hydrogen fluoride.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

-

Personal Precautions: Evacuate unnecessary personnel. Wear appropriate personal protective equipment (see Section 3).

-

Environmental Precautions: Prevent the material from entering drains or waterways.

-

Methods for Cleaning Up: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal. For large spills, dike the area and collect the material for disposal.

Experimental Protocol: Hypothetical Synthesis

The following is a hypothetical experimental protocol for the synthesis of this compound from 5-fluoro-2-methoxybenzonitrile. This protocol is for informational purposes only and should be adapted and optimized by a qualified chemist.

Materials:

-

5-Fluoro-2-methoxybenzonitrile

-

Lithium aluminum hydride (LiAlH₄) or other suitable reducing agent

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Standard laboratory glassware and equipment

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride in anhydrous diethyl ether.

-

Dissolve 5-fluoro-2-methoxybenzonitrile in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension with stirring.

-

After the addition is complete, gently reflux the reaction mixture for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by a 15% sodium hydroxide solution, and then more water.

-

Filter the resulting solid and wash it with diethyl ether.

-

Combine the organic filtrates and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude this compound.

-

Purify the product by distillation under reduced pressure or by column chromatography.

DOT Script for Hypothetical Synthesis Workflow

Caption: Figure 3: Hypothetical Synthesis Workflow.

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not allow the chemical to enter drains or waterways.

Disclaimer: This guide is intended for informational purposes only and is not a substitute for a formal Safety Data Sheet. All laboratory work should be conducted by trained professionals who have performed a thorough risk assessment.

Commercial Availability and Suppliers of 5-Fluoro-2-methoxybenzylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability, suppliers, and key technical data for 5-Fluoro-2-methoxybenzylamine. The information is intended to assist researchers, scientists, and drug development professionals in sourcing and utilizing this important chemical intermediate.

Commercial Availability and Supplier Information

This compound is commercially available from a number of suppliers, primarily catering to the research and development market. The compound is typically offered in quantities ranging from grams to kilograms. Below is a summary of key suppliers and their offerings.

| Supplier | Manufacturer | CAS Number | Purity | Available Quantities |

| Dabos | Apollo Scientific | 261951-68-2 | Not specified | 1g, 5g, 10g |

| Cenmed | Not specified | Not specified | Not specified | Custom quantities |

| Oakwood Chemical | Not specified | 261951-69-3 (for 5-Fluoro-2-methylbenzylamine) | >98% | 1g, 5g, 25g |

| BLD Pharm | Not specified | Not specified | Not specified | Inquire for details |

| Enanti Labs | Enanti Labs | Not specified | >98.0% | Bulk quantities |

Note: The CAS number for this compound can vary between suppliers. It is crucial to confirm the correct CAS number and product specifications with the supplier before purchase.

Synthesis and Experimental Protocols

Synthesis of 5-Fluoro-2-methoxybenzamide (Precursor)

A potential route to this compound is through the intermediate 5-Fluoro-2-methoxybenzamide. The synthesis of this amide can be achieved from 5-fluoro-2-methoxybenzoic acid.

Reaction Scheme:

Experimental Protocol (Adapted from similar procedures):

-

Acid Chloride Formation: To a solution of 5-fluoro-2-methoxybenzoic acid (1 equivalent) in an inert solvent such as dichloromethane or toluene, add thionyl chloride (1.2 equivalents) dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) may be added. The reaction mixture is then stirred at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC). The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude 5-fluoro-2-methoxybenzoyl chloride.

-

Amidation: The crude acid chloride is dissolved in a suitable solvent (e.g., dichloromethane) and added dropwise to a cooled (0 °C) concentrated solution of aqueous ammonia or a solution of ammonia in an organic solvent. The reaction mixture is stirred for 1-2 hours. The resulting precipitate is filtered, washed with water, and dried to afford 5-fluoro-2-methoxybenzamide.

Reduction of 5-Fluoro-2-methoxybenzamide to this compound

The reduction of the amide to the corresponding amine is a standard transformation in organic synthesis.

Reaction Scheme:

Experimental Protocol (General Procedure):

-

To a stirred suspension of a suitable reducing agent, such as lithium aluminum hydride (LiAlH4) (2-3 equivalents), in an anhydrous ethereal solvent (e.g., tetrahydrofuran or diethyl ether) under an inert atmosphere (e.g., nitrogen or argon), add the 5-fluoro-2-methoxybenzamide (1 equivalent) portion-wise at 0 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours until the starting material is consumed (monitored by TLC).

-

The reaction is then carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).

-

The resulting solids are filtered off, and the filter cake is washed with the ethereal solvent.

-

The combined organic filtrates are dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure.

-

The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel to yield pure this compound.

Analytical Characterization

The identity and purity of this compound are typically confirmed using a combination of analytical techniques.

| Analytical Method | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons (with coupling patterns influenced by the fluorine and methoxy substituents), the benzylic methylene protons (a singlet or doublet depending on coupling to the amine protons), the methoxy protons (a singlet), and the amine protons (a broad singlet). |

| ¹³C NMR | Resonances for the aromatic carbons (with C-F couplings), the benzylic carbon, and the methoxy carbon. |

| ¹⁹F NMR | A singlet or a multiplet depending on the coupling with neighboring aromatic protons. |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the exact mass of the compound. |

| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | A single peak with a corresponding mass spectrum matching the expected fragmentation pattern. |

Visualizing Workflows

Synthesis Workflow

The following diagram illustrates a typical synthetic workflow for the preparation of this compound from 5-fluoro-2-methoxybenzoic acid.

Caption: Synthetic workflow for this compound.

Procurement and Quality Control Workflow

This diagram outlines the logical steps for procuring and verifying the quality of this compound for research and development purposes.

Caption: Procurement and QC workflow for chemical reagents.

Methodological & Application

Application Notes and Protocols for 5-Fluoro-2-methoxybenzylamine in Medicinal Chemistry

Topic: Use of 5-Fluoro-2-methoxybenzylamine in the Development of Tropomyosin Receptor Kinase (TRK) Inhibitors.

Audience: Researchers, scientists, and drug development professionals.

Introduction:

This compound is a valuable substituted benzylamine building block in medicinal chemistry. Its unique electronic and steric properties, conferred by the fluorine and methoxy substituents on the phenyl ring, make it an attractive scaffold for the synthesis of novel therapeutic agents. One of the key applications of this compound is in the development of Tropomyosin Receptor Kinase (TRK) inhibitors. TRK proteins are a family of receptor tyrosine kinases (TrkA, TrkB, and TrkC) that play a crucial role in the development and function of the nervous system. Aberrant activation of TRK signaling, often through chromosomal rearrangements leading to NTRK gene fusions, is an oncogenic driver in a wide range of adult and pediatric cancers. Therefore, inhibitors of TRK have emerged as a significant class of targeted cancer therapeutics.

This document provides detailed application notes on the use of this compound in the design and synthesis of TRK inhibitors, along with experimental protocols for their synthesis and biological evaluation.

Application in the Synthesis of Pyrazolo[1,5-a]pyrimidine-Based TRK Inhibitors

The pyrazolo[1,5-a]pyrimidine scaffold is a well-established core structure for potent and selective TRK inhibitors, with approved drugs such as larotrectinib and entrectinib featuring this moiety. The this compound can be incorporated into novel pyrazolo[1,5-a]pyrimidine derivatives to explore new chemical space and potentially overcome resistance mechanisms observed with first-generation inhibitors.

A representative example of a potent pyrazolo[1,5-a]pyrimidine-based TRK inhibitor is Compound 1 , a close analog of known TRK inhibitors. While the direct synthesis of Compound 1 from this compound has not been explicitly reported in the literature, a plausible synthetic route can be designed, highlighting the utility of this building block.

Compound 1: (S)-N-(5-((R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide (Larotrectinib)

While a direct synthesis of Larotrectinib using this compound is not the reported route, we can hypothetically design a novel analogue, Compound 2 , to illustrate the application of this building block.

Hypothetical Analogue (Compound 2): N-(5-fluoro-2-methoxybenzyl)-5-((R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-amine

The design of such analogues allows for the exploration of structure-activity relationships (SAR), where the 5-fluoro-2-methoxyphenyl group can interact with specific residues in the TRK active site.

Quantitative Data Presentation

The following table summarizes the inhibitory activities of representative pyrazolo[1,5-a]pyrimidine-based TRK inhibitors against TRK kinases and a cancer cell line harboring an NTRK fusion. This data is compiled from published studies on close analogues to provide a reference for the expected potency of novel compounds derived from this compound.

| Compound | Target | IC50 (nM) | Cell Line (NTRK Fusion) | Cellular IC50 (nM) | Reference |

| Larotrectinib | TrkA | 1.2 | KM12 (TPM3-NTRK1) | 11 | [1] |

| TrkB | 2.1 | ||||

| TrkC | 2.1 | ||||

| Compound 8a | Trk (general) | < 5 | Not reported | Not reported | [2] |

| Compound 8f | Trk (general) | < 5 | Not reported | Not reported | [2] |

| Compound 9a | Trk (general) | < 5 | Not reported | Not reported | [2] |

| Compound 9b | Trk (general) | < 5 | Not reported | Not reported | [2] |

| Compound 9f | Trk (general) | < 5 | Not reported | Not reported | [2] |

Experimental Protocols

This protocol describes a plausible multi-step synthesis of a novel pyrazolo[1,5-a]pyrimidine derivative incorporating the this compound moiety.

Scheme 1: Synthesis of Compound 2

Caption: Synthetic scheme for Compound 2.

Step 1: Synthesis of N-(5-fluoro-2-methoxybenzyl)-3-nitropyrazolo[1,5-a]pyrimidin-5-amine (Intermediate 1)

-

To a solution of 5-chloro-3-nitropyrazolo[1,5-a]pyrimidine (1.0 eq) in n-butanol, add this compound (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq).

-

Heat the reaction mixture to 120 °C and stir for 16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford Intermediate 1.

Step 2: Synthesis of N5-(5-fluoro-2-methoxybenzyl)pyrazolo[1,5-a]pyrimidine-3,5-diamine (Intermediate 2)

-

To a solution of Intermediate 1 (1.0 eq) in a mixture of ethanol and water, add iron powder (5.0 eq) and ammonium chloride (5.0 eq).

-

Heat the reaction mixture to 80 °C and stir for 4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, filter the hot reaction mixture through a pad of celite and wash with ethanol.

-

Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to yield Intermediate 2.

Step 3: Synthesis of N-(5-fluoro-2-methoxybenzyl)-5-((R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-amine (Compound 2)

-

To a solution of Intermediate 2 (1.0 eq) and (R)-2-(2,5-difluorophenyl)pyrrolidine (1.2 eq) in anhydrous dioxane, add cesium carbonate (2.5 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.1 eq), and Xantphos (0.2 eq).

-

Degas the reaction mixture with argon for 15 minutes.

-

Heat the mixture to 100 °C and stir for 12 hours under an argon atmosphere.

-

Monitor the reaction by TLC.

-

Upon completion, cool the mixture, filter through celite, and concentrate the filtrate.

-

Purify the crude product by column chromatography on silica gel to obtain the final Compound 2.

This assay determines the 50% inhibitory concentration (IC₅₀) of the test compound against purified TRK kinases.

-

Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

-

Serially dilute the test compound in DMSO.

-

In a 96-well plate, add the reaction buffer, purified TrkA, TrkB, or TrkC enzyme, and the test compound at various concentrations.

-

Initiate the kinase reaction by adding a mixture of ATP and a suitable substrate (e.g., a biotinylated peptide).

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

Detect the phosphorylated substrate using a suitable detection method, such as a lanthanide-based fluorescence resonance energy transfer (FRET) assay.

-

Calculate the IC₅₀ values by fitting the dose-response data to a four-parameter logistic equation.

This assay measures the cytotoxic effect of the test compound on a cancer cell line harboring an NTRK gene fusion (e.g., KM12 colorectal cancer cells).

-

Seed the KM12 cells in a 96-well plate at a density of 5,000 cells/well and incubate overnight.

-

Treat the cells with various concentrations of the test compound and a vehicle control (DMSO).

-

Incubate the plate for 72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

This protocol is used to assess the effect of the test compound on the phosphorylation of TRK and downstream signaling proteins.

-

Culture KM12 cells and treat them with the test compound at various concentrations for a specified time (e.g., 2 hours).

-

Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against phospho-TRK, total TRK, phospho-AKT, total AKT, phospho-ERK, and total ERK overnight at 4 °C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

Signaling Pathways and Experimental Workflows

The following diagram illustrates the canonical TRK signaling pathway, which is constitutively activated in NTRK fusion-positive cancers and is the target of inhibitors developed using scaffolds like this compound.

Caption: TRK signaling pathway and point of inhibition.

The following diagram outlines the typical workflow for the preclinical evaluation of a novel TRK inhibitor.

Caption: Preclinical evaluation workflow for a TRK inhibitor.

Disclaimer: The synthesis of Compound 2 is hypothetical and intended for illustrative purposes to demonstrate the potential application of this compound. The provided protocols are general guidelines and may require optimization for specific experimental conditions. All research should be conducted in accordance with institutional and national safety regulations.

References

Application Notes and Protocols: 5-Fluoro-2-methoxybenzylamine in Novel Therapeutic Development

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 5-Fluoro-2-methoxybenzylamine as a key building block in the development of novel therapeutics, particularly in the field of oncology. This versatile chemical intermediate is integral to the synthesis of potent kinase inhibitors, most notably those targeting Tropomyosin Receptor Kinase (TRK) for cancer therapy.

1. Introduction to this compound in Medicinal Chemistry

This compound serves as a crucial synthetic intermediate for creating complex molecular scaffolds. The presence of a fluorine atom can enhance metabolic stability and target binding affinity, properties that are highly desirable in drug candidates. Its primary application lies in the synthesis of kinase inhibitors, where it has been identified as a dominant pharmacophoric element. Specifically, its incorporation into novel indazole derivatives has led to compounds with improved inhibitory activity against drug-resistant mutants of TRKA kinase, a significant driver in various cancers.[1]

2. Application in the Synthesis of TRK Inhibitors for Cancer Therapy

Recent research highlights the role of this compound in the structure-activity relationship (SAR) optimization of second-generation Tropomyosin Receptor Kinase (TRK) inhibitors.[1] These inhibitors are designed to overcome acquired resistance to first-generation TRK-targeted cancer therapies. The benzylamine derivative provides a key structural motif for interaction with the target kinase.

3. Experimental Protocols

The following protocols are representative examples of how this compound can be utilized to synthesize and evaluate novel therapeutic agents, specifically focusing on the development of indazole-based kinase inhibitors for oncology.

3.1. General Synthesis of Indazole-Based Kinase Inhibitors

This protocol outlines a general synthetic route for the preparation of indazole derivatives, which can be adapted to incorporate the this compound moiety.

-

Step 1: Synthesis of the Indazole Core. The synthesis typically begins with the formation of a substituted indazole scaffold. This can be achieved through various established methods, such as the Jacobsen or Davis-Beirut reaction.

-

Step 2: Functionalization of the Indazole Core. The core is then functionalized at specific positions to allow for the introduction of various substituents that will modulate the compound's biological activity.

-

Step 3: Coupling with this compound. The functionalized indazole core is then coupled with this compound or a derivative thereof. This is often achieved through a nucleophilic substitution or a coupling reaction, such as a Buchwald-Hartwig amination.

-

Step 4: Purification and Characterization. The final compound is purified using techniques like column chromatography, and its structure is confirmed by analytical methods such as NMR and mass spectrometry.

3.2. In Vitro Antiproliferative Activity Assay (MTT Assay)

This protocol is used to determine the concentration at which a synthesized compound inhibits the growth of cancer cells by 50% (IC50).

-